molecular formula C20H16N4O3 B2704942 2-(benzo[d]isoxazol-3-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide CAS No. 1226453-58-2

2-(benzo[d]isoxazol-3-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide

Katalognummer B2704942
CAS-Nummer: 1226453-58-2
Molekulargewicht: 360.373
InChI-Schlüssel: HEUJYJLTIVFRCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of isoxazole derivatives, such as the compound , often involves the condensation of activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process typically occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research has explored the synthesis and evaluation of various acetamide derivatives for their antimicrobial properties. For instance, novel sulphonamide derivatives have been synthesized, demonstrating good antimicrobial activity against multiple strains. Computational calculations support these findings, offering a correlation between experimental and theoretical data to confirm the structure and activity of these new compounds (Fahim & Ismael, 2019).

Corrosion Inhibition

Acetamide derivatives have also been evaluated for their potential as corrosion inhibitors. One study synthesized isoxazolidine and isoxazoline derivatives, investigating their physical properties and corrosion prevention efficiencies in acidic and oil mediums. These inhibitors showed promising results, especially at certain concentrations in the acidic medium, highlighting their application in protecting materials against corrosion (Yıldırım & Çetin, 2008).

Antitumor Activities

The synthesis of new compounds with potential antitumor activities has been a significant focus. Various derivatives, including those incorporating benzimidazole and oxadiazole moieties, have been synthesized and evaluated against different cancer cell lines. Some compounds have shown considerable activity, suggesting their potential in developing new anticancer therapies. For example, a study on benzothiazole derivatives bearing different heterocyclic rings reported considerable anticancer activity against specific cell lines, underlining the importance of structural diversity in medicinal chemistry (Yurttaş, Tay, & Demirayak, 2015).

Molecular Docking Studies

Theoretical investigations, including molecular docking studies, have been employed to understand the interaction between synthesized compounds and biological targets. These studies help predict the binding affinity and mode of action of compounds against various proteins or enzymes, aiding in the design of more effective drugs. For instance, antimalarial sulfonamides have been examined for their activity, supported by computational calculations and molecular docking, to identify compounds with significant activity against malaria and potential implications for treating other diseases like COVID-19 (Fahim & Ismael, 2021).

Eigenschaften

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-13-9-10-20(23-22-13)26-15-6-4-5-14(11-15)21-19(25)12-17-16-7-2-3-8-18(16)27-24-17/h2-11H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUJYJLTIVFRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]isoxazol-3-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.